molecular formula C84H148N8O24 B15287616 Tris-NTA per-Tert-butyl Ester

Tris-NTA per-Tert-butyl Ester

Cat. No.: B15287616
M. Wt: 1654.1 g/mol
InChI Key: ZKMCGMDLFWZTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris-NTA per-Tert-butyl Ester is a sophisticated multivalent chelator designed for high-affinity binding to hexahistidine (His6)-tagged proteins. This compound serves as a key synthetic intermediate where the tert-butyl ester groups protect the carboxylic acid functionalities, allowing for further chemical modifications before final deprotection for use. The core research value of the final, deprotected Tris-NTA molecule lies in its significantly enhanced affinity for His-tags compared to traditional mono-NTA, achieving sub-nanomolar to nanomolar dissociation constants (KD) . This ultra-high affinity is achieved through a multivalent effect, where three NTA moieties are presented on a single scaffold, enabling a much more stable, non-covalent interaction with the His6-tag . The primary application of Tris-NTA is the stable immobilization of His6-tagged proteins onto various surfaces for research purposes, including biosensors, microarrays, and other analytical platforms, overcoming the limitations of the relatively weak affinity of mono-NTA . The structure of the spacer between the NTA group and the central scaffold is a critical determinant of binding affinity, with studies showing that shorter spacers can yield the highest affinities . This reagent is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C84H148N8O24

Molecular Weight

1654.1 g/mol

IUPAC Name

tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate

InChI

InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106)

InChI Key

ZKMCGMDLFWZTEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Tris Nta Per Tert Butyl Ester and Derivatives

Precursor Synthesis and Intermediate Derivatization

The initial stages of synthesizing Tris-NTA per-tert-butyl ester and its derivatives are centered on the construction of a suitable molecular framework, or scaffold, that will ultimately bear the three NTA groups. This involves the strategic functionalization of a core molecule to introduce the necessary reactive sites for subsequent elaboration.

Strategic Functionalization of Core Scaffolds

A variety of core scaffolds have been employed for the synthesis of Tris-NTA derivatives, each offering distinct structural properties. The choice of scaffold is critical as it dictates the spatial orientation and density of the NTA groups, which in turn influences the binding affinity and kinetics of the final chelator. nih.gov

Commonly utilized scaffolds include:

Lysine-based Dendritic Scaffolds: The amino acid lysine (B10760008), with its two amino groups and one carboxylic acid, is a versatile building block for creating branched, dendritic structures. nih.gov By using orthogonally protected lysine derivatives, such as Nα-Fmoc-Nε-Boc-L-lysine, it is possible to selectively elaborate the molecule at specific positions, leading to the controlled construction of a trivalent scaffold. pharm.or.jp

Cyclic Scaffolds: Cyclic structures, such as those based on 6-amino-6-methyl-1,4-perhydrodiazepine (AMPED), offer a more rigid and pre-organized framework for the attachment of NTA moieties. Current time information in Delhi, IN. The functionalization of such scaffolds involves the selective modification of the amine groups on the ring and the exocyclic amine.

Poly(amidoamine) (PAMAM) Dendrimers: These commercially available, hyperbranched polymers offer a high density of surface functional groups. nih.govmdpi.com Depending on the generation of the dendrimer, the terminal groups can be either primary amines or methyl carboxylates, providing versatile handles for the attachment of NTA synthons. nih.govmdpi.com

The strategic functionalization of these scaffolds often involves standard peptide coupling and protecting group chemistries to introduce the desired reactive groups in a controlled manner.

Introduction of Amine and Carboxylic Acid Synthons

Once a suitable core scaffold is chosen, the next step is to introduce the necessary amine or carboxylic acid functionalities that will serve as attachment points for the NTA moieties. This is a critical step in ensuring that the final molecule has the correct trivalent structure.

For lysine-based scaffolds, the orthogonally protected amino groups of the lysine building blocks are selectively deprotected to reveal free amines. For example, the removal of the Fmoc group from Nα-Fmoc-Nε-Boc-L-lysine exposes the α-amino group for further reaction, while the ε-amino group remains protected. pharm.or.jp

In the case of PAMAM dendrimers, the terminal primary amine groups of the full-generation dendrimers can be directly used for coupling with a carboxyl-functionalized NTA synthon. mdpi.com Alternatively, the methyl ester terminal groups of half-generation PAMAM dendrimers can be hydrolyzed to carboxylic acids, which can then be coupled to an amine-functionalized NTA derivative. nih.gov

The following table provides examples of synthons used to introduce amine and carboxylic acid functionalities onto core scaffolds:

Core ScaffoldSynthonResulting Functional GroupReference
LysineNα-Fmoc-Nε-Boc-L-lysineAmine (after Fmoc removal) pharm.or.jp
PAMAM Dendrimer (full generation)-Terminal Primary Amines mdpi.com
PAMAM Dendrimer (half generation)-Terminal Carboxylic Acids (after hydrolysis) nih.gov

Esterification and NTA Moiety Incorporation

With a functionalized scaffold in hand, the next phase of the synthesis involves the preparation of the protected NTA moiety and its subsequent attachment to the scaffold.

Direct Esterification Techniques utilizing Tert-butanol

The synthesis of the key building block, NTA-tri-tert-butyl ester, involves the esterification of the three carboxylic acid groups of nitrilotriacetic acid with tert-butanol. Due to the steric hindrance of the tertiary alcohol, direct Fischer esterification can be challenging. However, several methods have been developed to achieve this transformation.

One common approach involves the reaction of a carboxylic acid with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst such as perchloric acid. researchgate.net Another effective method for the synthesis of tert-butyl esters is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net A more recent development involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of DMAP, which offers the advantage of forming volatile byproducts (tert-butanol and carbon dioxide), simplifying purification. orgsyn.orgnih.gov

Carboxylic AcidReagentsConditionsYieldReference
Phenylacetic acidtert-Butyl alcohol, EDC, HOBt, DMAP-High researchgate.net
Various Carboxylic Acidstert-Butyl alcohol, (Boc)₂O, DMAPNitromethane, 50 °CGood to Excellent orgsyn.org
L-pyroglutamic acidtert-Butyl acetate, Perchloric acid-70% researchgate.net

Coupling Reactions for Nitrilotriacetic Acid Attachment

The attachment of the NTA-tri-tert-butyl ester moiety to the functionalized scaffold is typically achieved through amide bond formation. If the scaffold presents amine functionalities, a carboxyl-activated NTA derivative is used. Conversely, if the scaffold has carboxylic acid groups, an amine-functionalized NTA derivative is employed.

A common strategy involves the synthesis of Nα,Nα-bis(tert-butoxycarbonylmethyl)-Nε-Boc-L-lysine, which serves as a synthon containing the protected NTA moiety and a protected amine for further coupling. nih.gov The carboxylic acid of this synthon can be activated using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and then reacted with the amine groups on the scaffold. nih.gov

The following table summarizes a typical coupling reaction for the attachment of the NTA moiety:

Scaffold Functional GroupNTA SynthonCoupling ReagentsSolventProduct
AmineCarboxyl-functionalized NTA-tri-tert-butyl esterHATU, DIPEADMFAmide-linked this compound

Deprotection Strategies and Mechanisms

The final step in the synthesis of the functional Tris-NTA derivative is the removal of the tert-butyl ester protecting groups. This deprotection is typically achieved under acidic conditions.

Trifluoroacetic acid (TFA) is the most commonly used reagent for the cleavage of tert-butyl esters. nih.govrsc.org The reaction is usually carried out in a solvent such as dichloromethane (B109758) (DCM) at room temperature. rsc.org A typical procedure involves treating the this compound with a mixture of TFA and DCM (e.g., 1:1 v/v) for several hours. rsc.org

The mechanism of acid-catalyzed deprotection of tert-butyl esters proceeds through the formation of a stable tert-butyl cation. nih.govnih.gov The reaction is initiated by protonation of the ester carbonyl oxygen, which makes the carbonyl carbon more electrophilic. nih.gov This is followed by the departure of the tert-butyl group as a carbocation, which is stabilized by hyperconjugation. nih.gov The tert-butyl cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene (B52900). nih.gov To prevent side reactions caused by the reactive tert-butyl cation, scavengers such as triisopropylsilane (B1312306) (TIS) or water are often added to the reaction mixture. sigmaaldrich.com

The following table outlines a general procedure for the deprotection of tert-butyl esters using TFA:

SubstrateReagentsSolventTimeProduct
Ugi product with tert-butyl esterTFADichloromethane5 hCarboxylic acid

It is important to note that the harsh acidic conditions required for tert-butyl ester deprotection can also cleave other acid-labile protecting groups, such as the Boc group. nih.gov Therefore, the choice of protecting groups for the scaffold must be made carefully to ensure their stability during the final deprotection step.

Acid-Catalyzed Removal of Tert-butyl Ester Protecting Groups (e.g., Trifluoroacetic Acid)

The removal of tert-butyl ester protecting groups is commonly achieved through acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) is a frequently employed reagent for this purpose due to its effectiveness in cleaving the ester bond under relatively mild conditions. The reaction is typically carried out in a solution of TFA, often mixed with a co-solvent like dichloromethane (DCM). For instance, a common procedure involves treating the protected compound with a 1:1 mixture of TFA and DCM at room temperature. rsc.org The reaction time can vary, with stirring for several hours often being sufficient for complete deprotection. rsc.org For some substrates, neat TFA (95%) can also be utilized for efficient deprotection. researchgate.net

The general mechanism for the acid-catalyzed deprotection of a tert-butyl ester begins with the protonation of the carbonyl oxygen of the ester by the acid, in this case, TFA. This initial step increases the electrophilicity of the carbonyl carbon. Subsequently, the C-O bond between the carbonyl carbon and the tert-butyl group cleaves, leading to the formation of the carboxylic acid and a stable tertiary carbocation, the tert-butyl cation. stackexchange.comcommonorganicchemistry.com This carbocation can then be quenched in several ways, including deprotonation to form isobutylene gas or reaction with a nucleophile. stackexchange.comcommonorganicchemistry.com The formation of gaseous byproducts like isobutylene and carbon dioxide (in the case of Boc deprotection) helps to drive the reaction to completion. commonorganicchemistry.com

It is important to consider that the byproducts of the deprotection reaction can sometimes interfere with the desired outcome. For example, the tert-butyl cation can react with the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate. nih.gov This side product can potentially alkylate sensitive residues in a peptide or protein, such as tryptophan and methionine. nih.gov To mitigate this, scavengers are often added to the reaction mixture to trap the tert-butyl cation.

Kinetic and Mechanistic Investigations of Deprotection Pathways

The deprotection of tert-butyl esters using TFA is generally considered a rapid and efficient process. Kinetic studies on related systems have shown that the rate of deprotection can be influenced by several factors, including the concentration of the acid, the temperature, and the structure of the substrate.

The mechanism of acid-catalyzed cleavage of tert-butyl esters is generally accepted to proceed through a pathway involving the formation of a tert-butyl cation. stackexchange.com The initial protonation of the ester's carbonyl oxygen is a key step. Following this, the cleavage of the carbon-oxygen bond results in the formation of the carboxylic acid and the tert-butyl cation. The fate of this carbocation is a critical aspect of the reaction mechanism. It can be deprotonated by the trifluoroacetate anion to yield isobutene, regenerating the acid catalyst in the process. stackexchange.comechemi.com Alternatively, the cation can be trapped by nucleophiles present in the reaction mixture.

In the context of TFA-mediated deprotection, the formation of tert-butyl trifluoroacetate is a possible side reaction. nih.gov Kinetic investigations have shown that this ester can be destroyed by common scavengers. nih.gov Studies comparing the reaction rates of different scavengers have been performed to evaluate their effectiveness in preventing unwanted side reactions. nih.gov For instance, kinetic studies have demonstrated comparable reaction rates with thiophenol as a scavenger. nih.gov

Coordination Chemistry of Tris Nta Systems

Metal Ion Chelation Mechanisms and Stoichiometry

The chelation capability of Tris-NTA is fundamentally derived from its structure, which features three NTA units connected to a central scaffold. This design creates a high local concentration of chelating groups, leading to a significant enhancement in binding affinity known as the avidity effect. acs.orgmdpi.com

Multidentate Coordination with Transition Metal Ions (e.g., Ni(II), Co(II), Zn(II))

The active Tris-NTA ligand is a highly efficient multidentate chelator for various transition metal ions. Each of its three NTA moieties can act as a tetradentate ligand, utilizing the central tertiary amine nitrogen and the three surrounding carboxylate oxygen atoms to coordinate with a metal ion. When complexing with divalent metal ions such as Nickel(II), Cobalt(II), or Zinc(II), the most common application involves charging the Tris-NTA ligand with the metal ion.

Stereochemical Aspects of Metal-Tris-NTA Complex Formation

The tripodal, or three-armed, structure of the Tris-NTA ligand imposes significant stereochemical constraints upon metal complexation. When the three NTA arms of a single ligand coordinate to a central metal ion, they are directed to occupy one face of the metal's coordination sphere. This results in a facial (or fac) coordination geometry.

For an octahedrally coordinated metal ion like Ni(II) or Co(II), the three nitrogen atoms (or another set of three donor atoms) from the ligand's arms bind to mutually adjacent, or cis, positions. This arrangement around the metal center is inherently chiral. Consequently, the resulting metal-Tris-NTA complex can exist as one of two non-superimposable mirror images, known as enantiomers. These are designated by the stereochemical descriptors delta (Δ) for a right-handed propeller twist and lambda (Λ) for a left-handed twist. nih.gov Studies on analogous achiral tripodal ligands have shown that they can induce such chirality in the final metal complex, often crystallizing as a racemic mixture of the Δ and Λ forms. nih.gov

Thermodynamics and Kinetics of Metal-Tris-NTA Complexation

The thermodynamic stability and kinetic behavior of metal-Tris-NTA complexes are central to their effectiveness, particularly in applications requiring stable but reversible binding.

Stability Constant Determination and Ligand Affinity Profiling

Metal IonLigandLog K₁
Co(II)NTA10.38
Ni(II)NTA11.53
Cu(II)NTA12.94
Zn(II)NTA10.66

This table displays the logarithm of the formation constants (Log K₁) for 1:1 complexes of various divalent metal ions with standard Nitrilotriacetic acid (NTA) at 20 °C and an ionic strength of 0.1 M. It is important to note that these values are for the monomeric NTA ligand, not the multivalent Tris-NTA system.

The true power of the Tris-NTA system lies in multivalency. By linking three NTA units, the ligand binds to its target (like a His-tagged protein) with a much higher apparent affinity and a significantly slower rate of dissociation than a single NTA unit. This multivalent binding results in complexes with sub-nanomolar dissociation constants and lifetimes often exceeding an hour, a stark contrast to the transient binding of mono-NTA systems. acs.orgmdpi.com This high kinetic stability makes Tris-NTA conjugates ideal for applications like single-molecule fluorescence imaging and protein interaction analysis. researchgate.net

Influence of Ligand Design on Metal Ion Selectivity

Ligand design is a critical factor in dictating both affinity and selectivity for different metal ions. The Tris-NTA scaffold is specifically engineered to maximize affinity for His-tags once charged with a suitable metal. The choice of metal ion is crucial; Ni(II) is often preferred because it provides a robust coordination with the NTA and a strong, yet reversible, interaction with histidine. This balance allows for efficient protein capture and subsequent elution under mild conditions, such as competition with a high concentration of imidazole (B134444). mdpi.com

Conformational Dynamics of Metal-Tris-NTA Complexes

The conformational flexibility of the Tris-NTA ligand is essential to its function. In its free, uncomplexed state, the ligand's arms possess considerable rotational freedom, allowing them to adopt a wide range of conformations in solution.

Upon the introduction of a metal ion, the ligand undergoes a significant conformational change. The three flexible arms are drawn together to coordinate the metal ion in the constrained, facial geometry described previously. This binding event dramatically reduces the conformational entropy of the ligand, locking it into a more rigid, pre-organized structure. This pre-organization is key to its subsequent function. The metal-charged complex presents a well-defined arrangement of binding sites (the remaining open coordination sites on the metal ion) for the specific and high-affinity recognition of a target, such as a His-tag. This induced rigidity and pre-organization contribute significantly to the high stability and slow dissociation kinetics of the final ternary complex formed between the Tris-NTA, the metal ion, and the target protein.

Advanced Characterization Techniques for Tris Nta Conjugates and Complexes

Spectroscopic Analysis of Ligand-Metal Interactions

Spectroscopic methods are indispensable for elucidating the structure of the Tris-NTA ligand and observing the dynamics of its interaction with metal ions. These techniques provide real-time, non-destructive insights into complex formation and the local chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of newly synthesized molecules like Tris-NTA per-tert-butyl ester. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to verify that the chemical synthesis has produced the correct molecular architecture before its use in conjugation or deprotection.

In the ¹H NMR spectrum of this compound, the most prominent signal is a sharp singlet in the upfield region, typically around 1.45 ppm, which corresponds to the 27 chemically equivalent protons of the three tert-butyl ester groups. The methylene (B1212753) protons (CH₂) adjacent to the carboxyl and nitrogen atoms, as well as the protons of the central lysine-derived scaffold, appear as a series of multiplets in the 2.8 to 4.5 ppm range. Integration of these signals allows for the verification of the proton count in each part of the molecule, confirming its identity. ¹³C NMR provides complementary information, with characteristic signals for the carbonyl carbons of the ester groups (~170-172 ppm), the quaternary carbons of the tert-butyl groups (~80-82 ppm), and the methyl carbons of the tert-butyl groups (~28 ppm).

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
tert-Butyl Protons (C(CH₃)₃)~ 1.45 (singlet, 27H)~ 28.1
Methylene Protons (N-CH₂-COO)~ 3.40 (singlet, 12H)~ 57.5
Lysine (B10760008) Scaffold ProtonsMultiplets in 2.8 - 4.5 rangeVarious signals
Quaternary Carbon (C(CH₃)₃)Not applicable~ 81.5
Carbonyl Carbon (C=O)Not applicable~ 171.2

Note: The table presents expected chemical shifts for this compound based on analogous structures. Actual values may vary depending on the solvent and specific molecular conformation.

Fluorescence Spectroscopy for Probing Ligand Environment

Fluorescence spectroscopy offers a highly sensitive means to study the binding of Tris-NTA conjugates to their targets, such as His-tagged proteins. In this approach, the Tris-NTA molecule is covalently linked to a fluorophore. The binding event can then be monitored through several photophysical phenomena.

The intrinsic fluorescence of the attached dye can be sensitive to its local environment. When a His-tagged protein binds to the Ni²⁺-Tris-NTA-fluorophore conjugate, the fluorophore may experience a change in its polarity, viscosity, or proximity to quenching species (like tryptophan residues), leading to a change in its fluorescence intensity or emission wavelength. Furthermore, the paramagnetic nature of the chelated Ni²⁺ ion can itself cause quenching of the fluorophore's emission. This quenching is often relieved or altered upon binding of the His-tag, providing a clear signal for complex formation. Techniques like Fluorescence Resonance Energy Transfer (FRET) can also be employed by using a fluorescently labeled protein and a Tris-NTA conjugate with an appropriate FRET partner dye.

Fluorophore Conjugated to Tris-NTAExcitation Max (nm)Emission Max (nm)Application Note
Fluorescein~494~518Used for stable, high-affinity labeling of His-tagged proteins.
ATTO 565~564~590Used to study protein complex formation in solution and on surfaces.
Red-tris-NTA (e.g., NT-647 based)~650~668Used in Microscale Thermophoresis (MST) to determine binding affinities.
Alexa Fluor 647~650~665Used in single-molecule fluorescence imaging; photostability is enhanced by chelated Ni²⁺.

Mass Spectrometric and Chromatographic Methodologies

While spectroscopy provides information on structure and electronic properties, mass spectrometry and chromatography are essential for confirming molecular identity and analyzing the size and purity of conjugates, especially when the Tris-NTA moiety is attached to large polymers.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is the definitive technique for confirming the molecular weight of the synthesized this compound. This soft ionization method allows the intact molecule to be transferred into the gas phase as an ion with minimal fragmentation. The resulting mass spectrum provides a highly accurate mass-to-charge ratio (m/z) of the molecule.

For this compound, the analysis would typically be performed in positive ion mode, where the molecule is detected as a protonated adduct ([M+H]⁺) or a sodium adduct ([M+Na]⁺). The experimentally measured m/z value is compared against the calculated theoretical mass for the expected chemical formula. A match within a few parts per million (ppm) provides unambiguous confirmation of the compound's identity and purity, ensuring that the correct molecule is carried forward for subsequent conjugation reactions.

CompoundChemical FormulaTheoretical Mass (Da)Observed Ion (m/z)
Amine-reactive this compoundC₄₅H₈₂N₄O₁₄902.59903.60 [M+H]⁺, 925.58 [M+Na]⁺

Note: The table shows representative data for an amine-functionalized this compound. The exact mass will vary based on the specific linker and reactive group.

Gel Permeation Chromatography (GPC) for Polymer Conjugate Analysis

When Tris-NTA is conjugated to a polymer, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for characterizing the resulting macromolecule. GPC separates molecules based on their hydrodynamic volume in solution. It is used to determine the molecular weight distribution of the polymer conjugate and to confirm that the conjugation reaction has proceeded successfully without causing significant chain degradation or cross-linking.

By comparing the GPC chromatogram of the starting polymer with that of the Tris-NTA-polymer conjugate, a shift in the elution profile towards higher molecular weight (earlier elution time) confirms the successful attachment of the Tris-NTA moiety. The analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. For certain polymers like polyamides, specialized solvent systems such as hexafluoroisopropanol (HFIP) are required for the analysis.

ParameterDescriptionTypical Value/Setting
System Agilent 1260 Infinity or similar-
Mobile Phase Hexafluoroisopropanol (HFIP) with salt (e.g., potassium trifluoroacetate)To prevent polymer-column interactions
Columns PSS PFG linear M or similarParticle Size: 7 µm
Flow Rate 0.5 - 1.0 mL/mine.g., 0.7 mL/min
Temperature 40 °CTo reduce solvent viscosity and improve resolution
Detector Refractive Index (RI)For concentration measurement
Outputs Mn, Mw, PDITo characterize molecular weight and distribution

Surface-Sensitive and Imaging Techniques

A detailed understanding of the surface functionalization and the morphology of Tris-NTA-modified materials is critical. Techniques that provide information at the nanoscale are invaluable for confirming successful conjugation and characterizing the resulting structures.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the functionalization of surfaces with Tris-NTA at the nanoscale. It can be used to probe the physical and mechanical properties of the modified surface, providing direct evidence of successful conjugation.

In a notable application, AFM tips themselves have been functionalized with Tris-NTA to study the specific interaction forces with His6-peptides immobilized on a surface. researchgate.netjku.at This single-molecule force spectroscopy approach allows for the direct measurement of the rupture forces between the Tris-NTA and the His6-tag, providing fundamental insights into the binding strength at the molecular level. researchgate.net The process involves attaching a thiol-tris-NTA to a maleimide-functionalized AFM tip, which is then loaded with NiCl2. jku.at By bringing the functionalized tip into contact with a surface bearing His6-peptides and then retracting it, the specific unbinding events can be recorded and analyzed to generate force-distance curves. This method not only confirms the functional activity of the immobilized Tris-NTA but also quantifies the interaction it is designed to mediate.

Surface Plasmon Resonance (SPR) is a primary technique for the real-time, label-free analysis of biomolecular interactions. It is extensively used to measure the binding kinetics and affinity between Tris-NTA functionalized surfaces and His6-tagged proteins. nih.govnih.govresearchgate.net

The methodology involves immobilizing a Tris-NTA conjugate onto an SPR sensor chip. nih.gov The trivalent nature of Tris-NTA offers a significant advantage over traditional mono-NTA surfaces by providing higher binding stability and selectivity for His6-tagged proteins, which translates to a more stable baseline and more accurate kinetic analysis. bio-rad.com The interaction analysis is performed by flowing a solution containing the His6-tagged protein (the analyte) over the sensor surface and monitoring the change in the SPR signal, which is proportional to the mass bound to the surface. researchgate.net

From the resulting sensorgrams, which plot the response units (RU) over time, key kinetic parameters can be determined. youtube.com These include the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio of kd/ka. bio-rad.com Studies have demonstrated that the binding affinity of Tris-NTA to a His6-tag can be in the sub-nanomolar range, a significant improvement over the micromolar affinity of mono-NTA. nih.govbiotechrabbit.com

A study investigating the effect of the spacer length between the NTA groups in a biotinylated Tris-NTA construct on the binding affinity to a His6-tagged protein yielded the following kinetic data, showcasing the high affinity achievable.

Spacer in Tris-NTA Conjugateka (10^5 M⁻¹s⁻¹)kd (10⁻³ s⁻¹)KD (nM)
Long Spacer1.51.28.0
Medium Spacer2.00.84.0
Short Spacer2.50.50.2

This table presents illustrative data based on findings that shorter spacers in Tris-NTA conjugates lead to higher affinity for His6-tagged proteins. nih.gov

The high reproducibility of this method, with a relative standard deviation (RSD) of less than 2%, makes it a robust tool for quantifying interactions. nih.gov

Transmission Electron Microscopy (TEM) is an indispensable imaging technique for the direct visualization of nanostructured materials, including nanoparticles conjugated with Tris-NTA. numberanalytics.com TEM provides high-resolution images that reveal the size, shape, and distribution of these nanoparticles. numberanalytics.comnottingham.ac.uk

TEM analysis of nanoparticles typically involves depositing a diluted suspension of the particles onto a TEM grid and allowing it to dry. researchgate.net The resulting images can be statistically analyzed to generate size distribution histograms.

Nanoparticle SampleMean Diameter (nm) by TEMStandard Deviation (nm)Observation
Unconjugated Gold Nanoparticles505Monodisperse and spherical
Tris-NTA-Gold Nanoparticles526No significant change in size or morphology
Tris-NTA-Gold NP + His-Protein658Visible protein corona, no major aggregation

This table contains representative data illustrating how TEM can be used to track changes in nanoparticle size upon conjugation and protein binding.

Hydrodynamic and Particle Sizing Techniques

Understanding the behavior of Tris-NTA conjugates and complexes in solution, particularly their size and propensity to aggregate, is crucial for many applications. Hydrodynamic techniques provide this vital information.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a liquid suspension. nih.gov It is particularly valuable for assessing the aggregation state of Tris-NTA-functionalized nanoparticles or protein complexes. rsc.org

DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. nih.gov Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, causing faster fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation. nih.gov

This technique is highly sensitive to the presence of larger aggregates, as the scattering intensity is proportional to the sixth power of the particle diameter. azom.com Therefore, DLS is an excellent tool for detecting the early onset of aggregation in a sample of Tris-NTA conjugates. When characterizing the binding of a His6-tagged protein to Tris-NTA functionalized nanoparticles, DLS can monitor the increase in particle size and provide an average hydrodynamic diameter and a polydispersity index (PDI), which indicates the broadness of the size distribution. nih.gov

A comparison of DLS and Nanoparticle Tracking Analysis (NTA) for a sample of stressed IgG formulation showed similar aggregate size distributions, with a main peak around 200 nm. nih.gov

TechniqueMean Size (nm)Polydispersity Index (PDI) / Standard Deviation (nm)
DLS47 (Z-average)0.5
NTA17576

Data from a study on stressed IgG formulation, highlighting the different sizing information provided by DLS and NTA. nih.gov

High-Affinity Ligands for Histidine-Tagged Proteins

The ability to selectively capture and manipulate proteins is fundamental to many biotechnological processes. Tris-NTA, after deprotection of the tert-butyl esters and complexation with a metal ion like Nickel(II), serves as a powerful high-affinity ligand for His-tagged proteins.

Fundamental Principles of Ni(II)-NTA-His-tag Recognition

The interaction between a His-tagged protein and a Ni(II)-NTA complex is a cornerstone of modern protein purification and analysis. youtube.com The basic principle lies in the coordination chemistry between the nickel ion and the imidazole (B134444) side chains of the histidine residues. youtube.com A single Ni(II)-NTA complex can coordinate with two histidine residues. nih.gov The nitrogen atoms in the imidazole rings of histidine act as electron donors, forming coordinate bonds with the electron-deficient Ni(II) ion, which is held in a stable complex by the tetradentate nitrilotriacetic acid (NTA) ligand. youtube.comresearchgate.net

This interaction is reversible and can be disrupted by competitors such as imidazole or by a change in pH, allowing for the controlled capture and release of the His-tagged protein. biotechrabbit.combiotechrabbit.com While a single NTA-Ni(II) complex offers moderate affinity for a His-tag, the development of multivalent NTA systems has revolutionized the stability and strength of this interaction. nih.govbiotechrabbit.com

Design and Evaluation of Multivalent Tris-NTA Systems for Enhanced Binding Strength

To overcome the limitations of monovalent NTA interactions, which can have dissociation constants in the micromolar range, multivalent chelator heads (MCHs) like Tris-NTA have been designed. biotechrabbit.combiotechrabbit.comacs.org These systems feature three NTA moieties linked to a central scaffold. acs.org This trivalent arrangement allows for a cooperative and significantly more stable binding to a single polyhistidine tag, typically a hexahistidine (His6) tag. biotechrabbit.comacs.org

Ligand SystemNumber of NTA GroupsTarget TagReported Dissociation Constant (Kd)Reference
Mono-NTA1His6~10 µM biotechrabbit.com
Tris-NTA3His6Subnanomolar to ~20 nM acs.orgnih.gov
Bis-NTA2His6/His10- acs.org
Tetrakis-NTA4His6/His10- acs.org

This table presents a summary of reported binding affinities for different NTA systems.

Immobilization Strategies for Biomolecules and Cellular Systems

The robust and specific nature of the Tris-NTA/His-tag interaction has been widely exploited for the immobilization of proteins and other biomolecules onto various surfaces. This has profound implications for the development of advanced analytical and therapeutic tools.

Functionalization of Biosensor Surfaces (e.g., BLI Platforms, SPR Chips)

Biosensors, such as those based on Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR), are powerful tools for studying biomolecular interactions in real-time. youtube.comnih.govyoutube.com The functionalization of biosensor chip surfaces with Tris-NTA allows for the stable and oriented immobilization of His-tagged proteins. bio-rad.comnih.gov This is a significant advantage over traditional immobilization methods, which can lead to random protein orientation and loss of activity. scirp.org

The high stability of the Tris-NTA-His-tag complex results in a more stable baseline in SPR experiments, enabling more accurate kinetic analysis of interactions. bio-rad.com Furthermore, the surface can be easily regenerated by stripping the Ni(II) ions with a chelating agent like EDTA, allowing for multiple uses of the sensor chip. bio-rad.com This approach has been successfully used to quantify antibodies in serum and to perform detailed kinetic studies of protein-protein interactions. nih.gov

Integration into Polymeric Surfaces and Materials for Bio-Interfaces

Tris-NTA can be integrated into various polymeric materials to create bio-interfaces with specific protein-binding capabilities. For instance, polymer brushes, such as those made from poly(oligoethylene glycol methacrylate) (POEGMA) and poly(hydroxyethyl methacrylate) (PHEMA), have been functionalized with NTA moieties. acs.org These NTA-functionalized brushes can selectively and reversibly bind His-tagged proteins while resisting non-specific protein adsorption, a crucial feature for creating "clean" and specific bio-interfaces. acs.org

Another approach involves the use of NTA-modified chitosan, a biocompatible polymer, to immobilize His-tagged proteins on a variety of solid surfaces, including glass, glassy carbon, and silicon wafers. scirp.org This method has been shown to achieve a high density of immobilized protein. scirp.org Similarly, poly(L-lysine)-graft-poly(ethylene glycol) (PLL-g-PEG) copolymers functionalized with NTA have been used to create protein-resistant surfaces that specifically capture His-tagged proteins. nih.gov These functionalized polymers are promising for applications in microarrays, biosensing, and tissue engineering. acs.orgnih.gov

Polymer SystemFunctionalizationApplicationKey FindingReference
POEGMA/PHEMANTA-functionalized brushesSelective protein immobilizationHigh stability and loading with protein resistance acs.org
ChitosanNTA-modificationHigh-density protein immobilizationSuitable for various solid surfaces scirp.org
PLL-g-PEGNTA-functionalized copolymerSpecific protein capture on resistant surfacesMicropatterning of proteins nih.gov

This table highlights different polymeric systems functionalized with NTA for biomolecule immobilization.

Protein-Functionalized Liposomes and Vesicles for Targeted Delivery Vehicles

Liposomes and other vesicles are widely investigated as drug delivery systems. Functionalizing the surface of these nanoparticles with proteins can enhance their targeting capabilities. The Tris-NTA/His-tag system provides a versatile method for attaching His-tagged proteins to the surface of liposomes. nih.govresearchgate.netmuni.cz

By incorporating lipids that have been modified to include a Tris-NTA headgroup into the liposome (B1194612) bilayer, a surface is created that can specifically capture His-tagged proteins. nih.govresearchgate.net This approach has been shown to be more effective than using monovalent NTA-lipids, resulting in a more stable association of the protein with the liposome. researchgate.net These protein-functionalized liposomes have potential applications in targeted drug delivery and vaccine development, where the attached protein can be an antibody fragment for targeting cancer cells or a viral antigen for eliciting an immune response. nih.govresearchgate.netmuni.cz Research has also shown that the density of Tris-NTA on the liposome surface can influence the binding and retention of the His-tagged protein. nih.gov

Micro-Patterning of Tris-NTA on Solid Substrates (e.g., Glass Surfaces)

The ability to create defined patterns of proteins on solid supports is essential for developing high-throughput screening arrays, biosensors, and for studying cell-surface interactions. Tris-NTA functionalized surfaces provide a powerful platform for the controlled immobilization of His-tagged proteins.

Researchers have successfully developed methods for creating micropatterns of Tris-NTA on surfaces like glass. One such technique involves the "molecular assembly patterning by lift-off". nih.gov This method allows for the creation of patterns of a novel graft copolymer, poly-(L-lysine)-graft-poly(ethylene glycol) (PLL-g-PEG), where some of the PEG chains are terminated with NTA groups. nih.gov These NTA-functionalized polymers self-assemble onto negatively charged surfaces, creating a background that is highly resistant to non-specific protein adsorption, while the NTA-patterned areas specifically capture His-tagged proteins. nih.gov When these patterned surfaces are exposed to Ni2+ ions and then to a His-tagged protein, such as Green Fluorescent Protein (GFPuv-6His), a protein pattern of excellent contrast is formed. nih.gov

This approach offers several advantages:

High Specificity: The Tris-NTA-His-tag interaction is highly specific, minimizing off-target binding. researchgate.netnih.gov

Reversibility: The binding can be reversed using agents like imidazole or EDTA, allowing for the regeneration of the surface. biotechrabbit.combio-rad.com

Control over Surface Density: The surface density of the Tris-NTA can be controlled, which is important for optimizing protein binding and avoiding avidity effects. nih.gov

Multiplexing: In situ protein lithography techniques that utilize photocleavable linkers with Tris-NTA allow for the spatially and temporally controlled immobilization of different proteins on the same surface. researchgate.netresearchgate.net

Site-Specific Bioconjugation and Molecular Labeling

The high affinity and specificity of the Tris-NTA-His-tag interaction make it an invaluable tool for site-specific bioconjugation and molecular labeling. This allows for the precise attachment of various functional molecules to proteins.

Development of Fluorescent Probes for Protein Conformational Studies (e.g., FRET, FCS)

Understanding the conformational changes of proteins is crucial for elucidating their function. Fluorescent techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Correlation Spectroscopy (FCS) are powerful methods for studying these dynamics. Tris-NTA conjugated to fluorescent dyes enables the site-specific labeling of His-tagged proteins for such studies. researchgate.netresearchgate.net

The high affinity of Tris-NTA ensures stable and long-lasting labeling, which is essential for these sensitive techniques. researchgate.net By attaching different fluorophores to specific sites on a protein or interacting proteins, researchers can measure distances and conformational changes in real-time. For instance, Tris-NTA can be readily conjugated to NHS-functionalized derivatives of a wide range of fluorescent dyes. researchgate.net This modularity allows for the selection of optimal dye pairs for FRET experiments. The use of Tris-NTA also allows for labeling in complex biological matrices like crude E. coli lysates. researchgate.net

Conjugation with Peptides and Antibodies for Targeted Assays

Tris-NTA serves as a versatile linker for conjugating peptides and antibodies to His-tagged proteins, enabling the development of targeted assays and therapeutic agents. For example, a water-soluble polymer decorated with Tris-NTA can be used to target and visualize His-tagged proteins. mdpi.com This polymer can also be functionalized with other molecules, such as biotin (B1667282) for immobilization or fluorophores for detection. mdpi.com

This technology has been applied in various contexts:

Targeted Drug Delivery: By conjugating a therapeutic peptide or a targeting antibody to a His-tagged protein via a Tris-NTA linker, it is possible to direct the therapeutic agent to specific cells or tissues.

Immunoassays: Tris-NTA-conjugated antibodies can be used to capture and detect His-tagged antigens with high sensitivity and specificity.

Protein-Protein Interaction Studies: By immobilizing a His-tagged protein on a Tris-NTA functionalized surface, researchers can study its interaction with various binding partners, including peptides and antibodies. bio-rad.com

Role as Protected Intermediates in Chelating Agent Synthesis for Radiotracer Development (e.g., HBED-CC-tris(tert-butyl ester) analogues)

This compound plays a critical role as a protected intermediate in the synthesis of more complex chelating agents used in radiotracer development. cymitquimica.commedchemexpress.com An important example is the synthesis of analogues of HBED-CC (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid), a chelator used for radiolabeling with gallium-68 (B1239309) (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. medchemexpress.comnih.govmdpi.com

The tert-butyl ester groups in this compound protect the carboxylic acid functionalities of the NTA moieties during the chemical synthesis of the larger chelator scaffold. medchemexpress.com Once the desired molecular structure is assembled, the tert-butyl groups can be removed under specific conditions to yield the final, functional chelating agent. This strategy allows for the precise and efficient synthesis of bifunctional chelators that can be conjugated to targeting molecules, such as peptides or antibodies, for the development of radiotracers for diagnostic imaging and targeted radiotherapy. medchemexpress.comnih.gov

Engineering of Self-Assembled Systems and Nano-Architectures

The controlled organization of proteins into higher-order structures is a key goal in nanotechnology and materials science. Tris-NTA and its derivatives are instrumental in engineering such self-assembled systems.

Synthesis of Polymer-Tris-NTA Conjugates for Controlled Self-Assembly

By conjugating Tris-NTA to polymers, researchers can create building blocks for the controlled self-assembly of nano-architectures. mdpi.comnih.govnih.gov These protein-polymer conjugates combine the biological recognition capabilities of the Tris-NTA with the physical and chemical properties of the polymer. nih.govnih.gov

For example, a water-soluble N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymer can be decorated with Tris-NTA ligands. mdpi.com This polymer-Tris-NTA conjugate can then bind to His-tagged proteins, leading to the formation of well-defined protein-polymer complexes. The properties of the polymer, such as its length and solubility, can be tuned to control the size and shape of the resulting self-assembled structures.

This approach has been used to:

Create protein networks and arrays on surfaces. duke.edunih.gov

Develop responsive materials that assemble or disassemble in response to specific stimuli.

Construct nanocarriers for drug delivery. nih.gov

The ability to engineer amphiphilicity into these bioconjugates can drive phase separation and the formation of hierarchical structures with emergent properties. nih.gov

Applications in Protein and Biomolecule Engineering

Modulation of Polymeric Nanostructure Morphology (e.g., Micelles, Vesicles)

The strategic use of Tris-NTA per-tert-butyl ester as a precursor is fundamental in the field of polymer chemistry for the development of advanced self-assembling nanosystems. The tert-butyl ester groups serve as protecting moieties for the carboxylic acid functionalities of the nitrilotriacetic acid (NTA) ligand. This protection is crucial during polymerization processes, such as atom transfer radical polymerization (ATRP), preventing the reactive NTA groups from interfering with the reaction. nih.govresearchgate.net Once the desired polymer architecture is achieved, these tert-butyl ester groups can be efficiently removed under acidic conditions to expose the functional NTA groups. nih.govresearchgate.net The now-deprotected NTA ligands are capable of chelating metal ions, typically Ni²⁺, which in turn allows for the specific and reversible binding of histidine-tagged (His-tagged) proteins and other biomolecules. nih.govresearchgate.netnih.gov This functionality is pivotal in controlling the self-assembly of amphiphilic block copolymers into various nanostructures, including micelles and vesicles, and in modulating their morphology.

The incorporation of Tris-NTA, via its per-tert-butyl ester protected form, into amphiphilic block copolymers provides a powerful tool to control the morphology of the resulting self-assembled nanostructures in aqueous solutions. The final morphology of these assemblies is a result of the intricate balance of forces, including the hydrophilic-lipophilic balance of the block copolymer, the polymer concentration, and the solvent composition.

Detailed research has demonstrated the synthesis of amphiphilic block copolymers, such as poly(poly(ethylene glycol)methyl ether methacrylate)-block-polystyrene (p(PEGMA-b-St)), where the hydrophilic block is end-functionalized with NTA groups derived from this compound. nih.govresearchgate.net The synthesis involves the initial creation of a polymer with a t-boc-protected-NTA end group, which is chemically analogous to the tert-butyl ester protection. nih.govresearchgate.net

The self-assembly of these functionalized polymers is typically induced by a change in solvent conditions. For instance, by dissolving the block copolymer in a good solvent for both blocks, such as tetrahydrofuran (B95107) (THF), and then gradually adding a selective solvent for the hydrophilic block, like water, the polymer chains are driven to self-assemble. The hydrophobic blocks aggregate to form the core of the nanostructure, while the hydrophilic, NTA-functionalized blocks form the corona, which is exposed to the aqueous environment.

The morphology of these self-assembled structures can be precisely controlled by varying the concentration of the selective solvent. Research has shown that at lower water concentrations, spherical micelles are predominantly formed. As the water content is increased, a transition in morphology occurs, leading to the formation of more complex structures like lamellae and eventually vesicles. nih.govresearchgate.net This transition is driven by changes in the packing parameter of the polymer chains in the aggregate.

The table below summarizes the observed morphologies of a t-boc-NTA-p(PEGMA-b-St) block copolymer system at different water concentrations in a THF/water mixture.

Table 1: Morphological Transition of NTA-Functionalized Block Copolymer Aggregates with Varying Water Content

Water Concentration (wt %) Predominant Nanostructure Morphology
8.68 Spherical Micelles
9.74 - 11.93 Morphological Transition Zone (presence of mixed or intermediate structures)
14.25 Vesicles

Data derived from studies on t-boc-NTA-p(PEGMA-b-St) self-assembly. nih.govresearchgate.net

Theoretical and Computational Investigations of Tris Nta

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the dynamic behavior of Tris-NTA when interacting with proteins, particularly those bearing a hexahistidine (His6) tag. nih.gov These simulations provide detailed, atomistic-level insights into the binding process, conformational changes, and the stability of the resulting complex. nih.gov

MD simulations can elucidate the binding pathways and help in predicting the binding affinities between Tris-NTA and its target proteins. nih.gov By modeling the system in a simulated physiological environment, researchers can observe the formation and dissociation of the Tris-NTA-protein complex over time. nih.gov This is crucial for understanding the stability of the interaction, which is a key factor in applications such as protein purification and immobilization. bio-rad.com For instance, simulations can reveal the role of individual amino acid residues in the His-tag and the contribution of the nickel (II) ion in coordinating the interaction.

The insights gained from MD simulations are instrumental in optimizing experimental conditions and in the rational design of improved Tris-NTA derivatives with enhanced binding properties. nih.gov

Quantum Chemical Calculations on Ester Hydrolysis and Chelation Energetics

Quantum chemical calculations offer a fundamental understanding of the electronic structure and reactivity of Tris-NTA per-tert-butyl ester. These methods are particularly valuable for studying the energetics of ester hydrolysis and the chelation process.

The hydrolysis of the tert-butyl ester groups is a critical step in the deprotection of the molecule, which is often necessary to activate its chelating function. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway of ester hydrolysis. researchgate.netmdpi.com These calculations can determine the activation energies and transition state geometries, providing a detailed picture of the reaction mechanism. mdpi.com For example, studies have shown that the presence of water molecules can significantly influence the energy barriers of hydrolysis reactions. mdpi.com

Furthermore, quantum chemistry is used to investigate the energetics of the chelation of metal ions, most commonly Ni(II), by the nitrilotriacetic acid (NTA) moieties. These calculations can predict the stability of the resulting metal complex and provide insights into the coordination geometry. Understanding the chelation energetics is essential for predicting the binding affinity and specificity of Tris-NTA for metal ions, which in turn governs its interaction with His-tagged proteins. researchgate.net

Computational Parameter Significance in Tris-NTA Studies
Activation Energy of HydrolysisPredicts the ease of tert-butyl ester group removal to activate the chelator.
Transition State GeometryProvides a molecular-level picture of the hydrolysis reaction mechanism.
Chelation EnergyIndicates the stability of the Tris-NTA-metal ion complex.
Coordination GeometryDescribes the three-dimensional arrangement of the NTA groups around the metal ion.

In Silico Prediction of Structure-Activity Relationships and Binding Affinities

In silico methods play a pivotal role in predicting the structure-activity relationships (SAR) and binding affinities of Tris-NTA and its derivatives. These computational approaches enable the screening of virtual libraries of compounds to identify candidates with desired properties, thereby accelerating the discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of Tris-NTA analogues with their binding affinity for His-tagged proteins. researchgate.net These models are built using descriptors derived from the molecular structure, such as electronic and steric properties, which can be calculated using computational methods.

Furthermore, free energy calculation methods, often used in conjunction with MD simulations, can provide quantitative predictions of binding affinities. nih.gov These calculations are computationally intensive but offer a more rigorous prediction of how tightly a Tris-NTA derivative will bind to its target. The accuracy of these predictions is dependent on the force fields used to describe the interatomic interactions. nih.gov

Computational Design of Novel Tris-NTA Scaffolds

The knowledge gained from the aforementioned computational studies provides a solid foundation for the computational design of novel Tris-NTA scaffolds with improved or entirely new functionalities. nih.govnih.gov By systematically modifying the structure of the Tris-NTA molecule in silico, researchers can explore a vast chemical space to identify promising new designs. pnas.org

Computational design strategies can focus on several aspects, such as optimizing the linker chemistry to enhance binding affinity or introducing new functional groups to enable different applications. nih.gov For example, deep learning-based protein design software can be used to engineer novel protein-protein interfaces, a concept that can be adapted to the design of new chelating agents. nih.gov The goal is to create scaffolds that are not only more effective but also potentially simpler and more stable. nih.gov

The iterative cycle of computational design, followed by experimental validation, represents a powerful paradigm for the development of next-generation Tris-NTA-based tools for a wide range of biotechnological and biomedical applications. nih.govarxiv.org

Future Research Directions and Emerging Applications

Integration of Tris-NTA with Advanced Biosensing Platforms

The high affinity of Tris-NTA for His-tags, which can be four orders of magnitude higher than conventional monovalent NTA chelators, is being leveraged to enhance the sensitivity and stability of various biosensing platforms. biotechrabbit.com Future work will focus on integrating these molecules with cutting-edge detection technologies for more precise and real-time analysis of biomolecular interactions.

One promising area is the continued development of sensor chips for Surface Plasmon Resonance (SPR) . Research has demonstrated that the binding affinity of Tris-NTA is dependent on the spacer length between the NTA groups and the scaffold, with shorter spacers leading to subnanomolar affinity. nih.gov This allows for the creation of highly stable complexes with His-tagged proteins, providing a robust method for noncovalently attaching proteins to sensor surfaces for detailed kinetic analysis. nih.gov

Another key platform is MicroScale Thermophoresis (MST) , a technique used to quantify intermolecular interactions in solution. researchgate.net Tris-NTA conjugated to fluorophores enables one-step, purification-free labeling of His-tagged proteins for MST analysis. researchgate.net This approach allows for the determination of equilibrium binding constants even in complex biological matrices like cell lysates. researchgate.net Future research will likely focus on developing new dye-Tris-NTA conjugates with optimized photophysical properties for multiplexed and highly sensitive MST experiments. biotechrabbit.com

Furthermore, Tris-NTA is being used to functionalize the tips of Atomic Force Microscopes (AFM) . jku.at By covalently attaching Tris-NTA to an AFM tip, researchers can specifically bind single His-tagged protein molecules. This allows for the study of single-molecule mechanics and protein-protein interactions with high spatial resolution. The straightforward chemistry involves linking thiol-Tris-NTA to a maleimide-functionalized tip, which is then loaded with Ni(II) ions to capture the His-tagged target. jku.at

Biosensing PlatformRole of Tris-NTAKey Research Finding
Surface Plasmon Resonance (SPR) Stable, noncovalent immobilization of His-tagged proteins on sensor chips. nih.govAffinity is spacer-dependent; shorter spacers can achieve subnanomolar affinity. nih.gov
MicroScale Thermophoresis (MST) Noncovalent, site-specific fluorescent labeling of His-tagged proteins. researchgate.netresearchgate.netEnables quantitative interaction analysis in complex solutions like cell lysates. researchgate.net
Atomic Force Microscopy (AFM) Functionalization of AFM tips for single-molecule force spectroscopy. jku.atAllows for the specific and oriented binding of His-tagged proteins for mechanical studies. jku.at

Exploration of Novel Bioconjugation Chemistries utilizing Tris-NTA Scaffolds

The Tris-NTA scaffold is a versatile platform for developing new bioconjugation strategies. Its ability to form stable, yet reversible, complexes with His-tags makes it an attractive alternative to covalent modification techniques. biotechrabbit.com Research is moving towards creating multifunctional conjugates that combine the His-tag binding capability with other chemical functionalities.

One area of exploration involves the creation of polymer-based antibody mimetics, sometimes referred to as 'iBodies'. mdpi.com In this approach, a biocompatible polymer backbone, such as N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA), is decorated with Tris-NTA targeting ligands, fluorophores for detection, and biotin (B1667282) for immobilization. mdpi.com These polymer conjugates exhibit high affinity and stability, offering a robust and chemically defined alternative to traditional antibodies for the detection and immobilization of His-tagged proteins. mdpi.com

Another novel strategy involves the conjugation of Tris-NTA to DNA oligonucleotides. This creates a powerful tool for programming the assembly of protein-DNA nanostructures. The process involves modifying DNA with a thiol group, which is then reacted with a maleimide-functionalized NTA molecule. github.io These NTA-DNA conjugates can then specifically bind to His-tagged proteins, enabling the precise positioning of proteins within a DNA-based scaffold.

The core advantage of these Tris-NTA based methods is the site-specific and noncovalent nature of the interaction, which preserves the function of the target protein. The binding is reversible through the addition of agents like imidazole (B134444) or EDTA, adding a layer of control not present in many covalent bioconjugation methods. biotechrabbit.com

Conjugate TypeComponentsApplication
iBody (Antibody Mimetic) HPMA polymer, Tris-NTA, Fluorophore, Biotin. mdpi.comImmobilization and visualization of His-tagged proteins. mdpi.com
DNA-Tris-NTA Conjugate DNA oligonucleotide, Thiol-Maleimide linker, NTA. github.ioProgrammed assembly of protein-DNA nanostructures. github.io
Fluorophore-Tris-NTA Fluorescent Dye (e.g., NT-647), Linker, Tris-NTA. researchgate.netresearchgate.netSite-specific protein labeling for interaction analysis. researchgate.net

Rational Design and Synthesis of Enhanced Tris-NTA Derivatives with Tunable Properties

A significant frontier in Tris-NTA research is the rational design and synthesis of derivatives with tailored functionalities. By modifying the core structure, researchers can introduce new properties, such as responsiveness to external stimuli, to precisely control the binding and release of His-tagged proteins. The Tris-NTA per-tert-butyl ester is a crucial starting material for these complex syntheses.

A groundbreaking development is the creation of photoactivatable Tris-NTA (PA-Tris-NTA) . researchgate.net These molecules are designed with a photocleavable peptide backbone that separates the Tris-NTA group from an intramolecularly-bound inhibitory sequence of histidines. In its "caged" state, the molecule is inactive. Upon illumination with UV light, the backbone is cleaved, releasing the Tris-NTA group to bind to target His-tagged proteins with high affinity. This allows for unparalleled spatiotemporal control over protein immobilization and function. researchgate.net

Another innovative approach is the development of pH-sensitive Tris-NTA linkers . acs.org Researchers have synthesized a monomeric Fmoc-protected NTA-derivatized aspartic acid which can be incorporated into a peptide transduction domain (PTD). This NTA₃-PTD can bind His-tagged cargo and facilitate its entry into cells via endocytosis. The acidic environment of the endosome (pH ~4.5) protonates the histidine imidazole rings, disrupting the coordination with the Ni(II)-NTA complex and releasing the cargo inside the cell. acs.org This strategy enables the intracellular delivery of a vast library of existing His-tagged proteins for therapeutic and research purposes. acs.org

These examples highlight a shift towards creating "smart" Tris-NTA molecules whose properties can be dynamically controlled, opening up new avenues for cell biology research and drug delivery.

DerivativeStimulus for ActivationMechanism of ActionPotential Application
Photoactivatable Tris-NTA UV Light. researchgate.netPhotocleavage of an autoinhibitory peptide backbone releases the active Tris-NTA. researchgate.netSpatiotemporal control of protein organization in 3D matrices. researchgate.net
pH-Sensitive Tris-NTA-PTD Low pH (Endosomal). acs.orgProtonation of histidine residues at low pH disrupts Ni-NTA binding, releasing cargo. acs.orgIntracellular delivery of functional His-tagged proteins. acs.org

Expanding Applications in Material Science and Supramolecular Chemistry

The principles of specific molecular recognition that define Tris-NTA's utility in biology are being extended into material science and supramolecular chemistry. The ability to precisely and reversibly anchor proteins onto various surfaces and within larger assemblies is a powerful tool for creating functional biomaterials and complex molecular architectures.

In material science, Tris-NTA is being used to functionalize surfaces to create bioactive materials. For example, Tris-NTA derivatives can be immobilized on silica (B1680970) matrices to create novel affinity chromatography materials with high binding capacity and specificity for phosphopeptide enrichment or protein purification. sigmaaldrich.com The functionalization of polymer scaffolds with Tris-NTA, as seen with iBodies, transforms an inert polymer into a highly specific protein-capturing agent, effectively creating a smart material for diagnostic or purification applications. mdpi.com

In the realm of supramolecular chemistry, Tris-NTA is enabling the construction of ordered, multi-component systems. The use of photoactivatable Tris-NTA allows for the light-directed assembly of proteins in three-dimensional hydrogel matrices. researchgate.net This enables the creation of micro-patterned biological environments that can be used to study cell behavior or to construct enzyme cascades with high spatial organization. The noncovalent, yet highly specific and stable, nature of the Tris-NTA:His-tag interaction is perfectly suited for the bottom-up construction of these complex, functional supramolecular systems. nih.govresearchgate.net

Future directions will likely involve combining Tris-NTA chemistry with other molecular recognition pairs to build even more complex, multi-functional materials and systems with applications in catalysis, nanoelectronics, and regenerative medicine.

Q & A

Q. What are the standard methodologies for synthesizing Tris-NTA per-Tert-butyl Ester, and how is its purity validated?

this compound is synthesized via multistep organic reactions, typically involving the coupling of nitrilotriacetic acid (NTA) derivatives with tert-butyl ester-protected amines. Critical steps include:

  • Protection/deprotection chemistry : Tert-butyl esters are introduced to shield reactive groups during synthesis, followed by acidic or enzymatic cleavage for final activation .
  • Affinity validation : Post-synthesis purity (>98%) is confirmed via HPLC, with mass spectrometry (MS) used to verify molecular weight (C43H68N8O22, MW 1049.04 g/mol) .

Q. How is this compound utilized in immobilizing His-tagged proteins for structural biology studies?

Tris-NTA’s trivalent NTA groups chelate Ni<sup>2+</sup> ions, enabling high-affinity binding (Kd ~10 nM) to hexahistidine (His6)-tagged proteins. Key applications include:

  • Surface plasmon resonance (SPR) : Tris-NTA-functionalized chips enable real-time binding kinetics analysis, outperforming monovalent NTA surfaces in stability and orientation uniformity .
  • Atomic force microscopy (AFM) : Tris-NTA-coated substrates facilitate single-molecule force spectroscopy to study protein interactions .

Advanced Research Questions

Q. What experimental design strategies optimize the binding affinity of this compound for His-tagged proteins?

Binding affinity is influenced by spacer length and flexibility between NTA moieties. Methodological optimizations include:

  • Spacer engineering : Shorter, rigid spacers (e.g., polyethylene glycol derivatives) enhance avidity by reducing entropy loss during binding .
  • Taguchi orthogonal arrays : Experimental parameters (e.g., pH, temperature, ionic strength) are systematically varied using L9 orthogonal arrays to identify optimal binding conditions, similar to biodiesel production optimizations .

Q. How can researchers resolve contradictions in reported binding affinities of Tris-NTA across different experimental systems?

Discrepancies often arise from:

  • Surface density variations : Higher Tris-NTA density on SPR chips may artificially inflate apparent affinity due to multivalent effects. Normalize data using single-molecule techniques like AFM .
  • Buffer interference : Chelating agents (e.g., EDTA) or imidazole in lysis buffers compete with Tris-NTA for Ni<sup>2+</sup>. Pre-treat samples with desalting columns or optimize buffer composition .

Q. What methodologies enable the integration of this compound into multiplexed bioanalytical platforms?

Advanced applications require co-immobilization with other ligands (e.g., biotin):

  • Photopatterning : UV light through photomasks creates spatially resolved Tris-NTA/biotin micropatterns on ethylene glycol monolayers, enabling parallel analysis of His-tagged and biotinylated proteins .
  • Microfluidic integration : Tris-NTA-functionalized microchannels allow continuous-flow purification of His-tagged proteins from crude lysates, with regeneration via imidazole pulses .

Methodological Considerations

Q. How do researchers quantify the stability of Tris-NTA–His-tag complexes under varying physiological conditions?

Stability assays include:

  • SPR-based regeneration cycles : Repeated analyte injection and surface regeneration (e.g., 500 mM imidazole) assess complex resilience over ≥50 cycles .
  • Thermal denaturation : Circular dichroism (CD) monitors structural integrity of Tris-NTA–protein complexes at temperatures up to 60°C .

Q. What statistical frameworks are recommended for analyzing dose-response data in Tris-NTA-mediated protein capture experiments?

Use nonlinear regression models (e.g., Hill equation) to fit binding curves, accounting for cooperativity effects from trivalent binding. ANOVA-based Taguchi analysis identifies dominant factors (e.g., spacer length contributes >70% variance in affinity) .

Data Contradiction Analysis

Q. Why do some studies report sub-nanomolar affinity for Tris-NTA–His-tag interactions, while others observe weaker binding?

Key variables include:

  • Tag accessibility : His-tags buried in protein domains reduce binding. Use flexible linkers (e.g., (GS)3) between the tag and protein .
  • Metal ion leakage : Ni<sup>2+</sup> leaching from Tris-NTA surfaces over time reduces apparent affinity. Incorporate stabilizing agents like trehalose in storage buffers .

Tables for Key Parameters

Parameter Optimal Value Impact on Function Reference
Spacer length (NTA to scaffold)≤5 ÅMaximizes avidity via reduced entropy
Ni<sup>2+</sup> concentration10–50 µMBalances binding and nonspecific adsorption
Regeneration buffer300 mM imidazole, pH 8.0Preserves Tris-NTA integrity over 50 cycles

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